molecular formula C11H22 B14660281 1-Butyl-1-methyl-2-propylcyclopropane CAS No. 41977-34-8

1-Butyl-1-methyl-2-propylcyclopropane

Cat. No.: B14660281
CAS No.: 41977-34-8
M. Wt: 154.29 g/mol
InChI Key: ACUGRDGEWGHXLZ-UHFFFAOYSA-N
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Description

1-Butyl-1-methyl-2-propylcyclopropane is an organic compound with the molecular formula C11H22 It is a cyclopropane derivative, characterized by a three-membered carbon ring with butyl, methyl, and propyl substituents

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Butyl-1-methyl-2-propylcyclopropane can be synthesized through the reaction of alkenes with carbenes or carbenoid reagents. One common method involves the use of the Simmons-Smith reaction, where a zinc-copper couple reacts with diiodomethane to generate a carbenoid intermediate that subsequently reacts with an alkene to form the cyclopropane ring .

Industrial Production Methods: Industrial production of cyclopropane derivatives often involves similar carbene or carbenoid chemistry, scaled up to accommodate larger quantities. The reaction conditions are optimized for yield and purity, often involving controlled temperatures and pressures to ensure the stability of the highly strained cyclopropane ring.

Chemical Reactions Analysis

Types of Reactions: 1-Butyl-1-methyl-2-propylcyclopropane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the cyclopropane ring into more stable alkanes.

    Substitution: Halogenation reactions can introduce halogen atoms into the cyclopropane ring, making it more reactive for further chemical transformations.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C).

    Substitution: Halogens like chlorine (Cl2) or bromine (Br2) under UV light or in the presence of a catalyst.

Major Products Formed:

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alkanes.

    Substitution: Halogenated cyclopropanes.

Scientific Research Applications

1-Butyl-1-methyl-2-propylcyclopropane has several applications in scientific research:

    Chemistry: Used as a model compound to study the reactivity and stability of cyclopropane derivatives.

    Biology: Investigated for its potential effects on biological systems, including enzyme interactions and metabolic pathways.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific structural features.

    Industry: Utilized in the synthesis of more complex organic molecules and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism by which 1-Butyl-1-methyl-2-propylcyclopropane exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The strained cyclopropane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with biological molecules. These interactions can modulate various biochemical pathways, influencing cellular processes.

Comparison with Similar Compounds

Uniqueness: 1-Butyl-1-methyl-2-propylcyclopropane is unique due to its specific substitution pattern, which influences its chemical reactivity and physical properties. The presence of butyl, methyl, and propyl groups provides a distinct steric and electronic environment, making it a valuable compound for studying structure-activity relationships in cyclopropane derivatives.

Properties

CAS No.

41977-34-8

Molecular Formula

C11H22

Molecular Weight

154.29 g/mol

IUPAC Name

1-butyl-1-methyl-2-propylcyclopropane

InChI

InChI=1S/C11H22/c1-4-6-8-11(3)9-10(11)7-5-2/h10H,4-9H2,1-3H3

InChI Key

ACUGRDGEWGHXLZ-UHFFFAOYSA-N

Canonical SMILES

CCCCC1(CC1CCC)C

Origin of Product

United States

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